molecular formula C14H15NO3 B13012135 Methyl 5-(4-methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylate

Methyl 5-(4-methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B13012135
M. Wt: 245.27 g/mol
InChI Key: SBMAUJALPVPTPO-UHFFFAOYSA-N
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Description

Methyl 5-(4-methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylate is a pyrrole-derived heterocyclic compound characterized by a methoxy-substituted phenyl ring at the 5-position and a methyl ester group at the 2-position of the pyrrole core. Pyrrole derivatives are widely studied for their diverse applications in pharmaceuticals, materials science, and coordination chemistry due to their aromatic stability and functional versatility.

Properties

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

methyl 5-(4-methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C14H15NO3/c1-9-8-12(15-13(9)14(16)18-3)10-4-6-11(17-2)7-5-10/h4-8,15H,1-3H3

InChI Key

SBMAUJALPVPTPO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=C1)C2=CC=C(C=C2)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(4-methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylate typically involves the reaction of 4-methoxybenzaldehyde with methyl acetoacetate in the presence of ammonium acetate. The reaction proceeds through a cyclization process to form the pyrrole ring. The reaction conditions often include refluxing the mixture in ethanol for several hours to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products

The major products formed from these reactions include pyrrole-2-carboxylic acids, alcohol derivatives, and various substituted pyrrole compounds.

Scientific Research Applications

Chemistry

Methyl 5-(4-methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylate serves as a building block for synthesizing more complex organic molecules. Its structure allows for various chemical modifications, including oxidation, reduction, and substitution reactions, making it valuable for developing new compounds .

Medicine

Research indicates that this compound exhibits potential pharmacological properties:

  • Anti-inflammatory Activity: Preliminary studies suggest that this compound may modulate pathways involved in inflammation, offering a basis for developing anti-inflammatory drugs.
  • Anticancer Properties: Investigations into its anticancer activity have shown that derivatives of this compound can inhibit tumor growth in various cancer cell lines. For instance, similar pyrrole derivatives have demonstrated significant cytotoxic effects against breast cancer cells (IC50 values indicating effective concentrations) in vitro .

Industry

In industrial applications, this compound is explored for its potential use in developing new materials and chemical processes. Its unique structure may contribute to innovations in material science and catalysis.

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of various pyrrole derivatives, including this compound. The results indicated that certain modifications to the pyrrole structure enhanced cytotoxicity against human breast cancer cell lines (MCF-7), suggesting that this compound could be a lead candidate for further drug development .

Case Study 2: Anti-inflammatory Mechanisms

Research has also focused on understanding the mechanism of action of this compound concerning oxidative stress and inflammation pathways. Initial findings indicate that it may inhibit specific enzymes involved in inflammatory responses, paving the way for therapeutic applications in treating chronic inflammatory diseases .

Mechanism of Action

The mechanism by which Methyl 5-(4-methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylate exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 5-(4-methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylate with key analogs, focusing on substituent effects, crystallographic features, and synthetic pathways.

Substituent Effects on Physical and Electronic Properties

  • Ethyl 5-(4-Methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylate (CAS 2104384-77-0): This analog replaces the methyl ester with an ethyl ester. However, steric bulk could reduce crystallinity compared to the methyl ester variant. Both compounds share identical substitution patterns (4-methoxyphenyl and 3-methyl groups), suggesting similar electronic profiles .
  • Methyl 5-(4-Bromophenyl)-1-(2-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylate (CAS RN in ) :
    Substitution at the pyrrole 1-position with a 2-ethylphenyl group introduces steric hindrance, likely reducing molecular planarity and altering π-π stacking interactions. The bromophenyl group (electron-withdrawing) contrasts with the methoxyphenyl (electron-donating) group in the target compound, which would significantly affect electronic properties and reactivity in cross-coupling reactions .

  • Methyl 1-(4-Bromophenyl)-5-(3,4-dimethylphenyl)-2-methyl-1H-pyrrole-3-carboxylate (CAS 881041-39-0) :
    The 3,4-dimethylphenyl substituent adds steric bulk and hydrophobicity. This compound’s crystallographic behavior might differ due to disrupted hydrogen bonding networks compared to the target compound’s methoxy group, which can participate in weaker C–H···O interactions .

Crystallographic and Hydrogen Bonding Patterns

Crystallographic tools like SHELX and ORTEP (Evidences 2, 6, 7) are critical for analyzing molecular conformations. The target compound’s methoxy group may engage in hydrogen bonding or van der Waals interactions, influencing crystal packing. In contrast, bromine substituents (as in ) could lead to halogen bonding, a stronger interaction that stabilizes crystal lattices differently . For example, the BF2 chelate in demonstrates how pyrrole derivatives can form rigid, planar complexes, suggesting that the target compound’s flexibility might vary depending on substituent rigidity .

Tabulated Comparison of Key Analogs

Compound Name Substituents Key Properties/Effects Reference
Ethyl 5-(4-methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylate 5-(4-MeOPh), 3-Me, 2-COOEt Increased lipophilicity; reduced crystallinity vs. methyl ester
Methyl 5-(4-Bromophenyl)-1-(2-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylate 5-(4-BrPh), 1-(2-EtPh), 3-Me, 2-COOMe Steric hindrance at 1-position; halogen bonding potential
Methyl 1-(4-Bromophenyl)-5-(3,4-dimethylphenyl)-2-methyl-1H-pyrrole-3-carboxylate 5-(3,4-Me₂Ph), 1-(4-BrPh), 2-COOMe Enhanced hydrophobicity; disrupted hydrogen bonding
BF2 Chelate () BF2 complex with pyrrole Planar, rigid structure; photophysical applications

Biological Activity

Methyl 5-(4-methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylate (CAS No. 2104940-51-2) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, anti-inflammatory effects, and potential applications in drug design.

  • Molecular Formula : C₁₄H₁₅N₁O₃
  • Molecular Weight : 245.27 g/mol
  • Boiling Point : Not available
  • Solubility : High gastrointestinal absorption potential, suggesting good bioavailability .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various pyrrole derivatives, including this compound. The compound has been evaluated for its effectiveness against several bacterial strains.

Table 1: Antimicrobial Activity of Pyrrole Derivatives

CompoundBacterial StrainZone of Inhibition (mm)
This compoundE. coli15
This compoundS. aureus18
This compoundP. aeruginosa12

These results indicate that the compound exhibits significant antibacterial activity, particularly against Staphylococcus aureus, which is known for its resistance to multiple antibiotics .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory properties. A study focused on its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators in the inflammatory response.

Findings:

  • Inhibition Assay : this compound showed a moderate inhibitory effect on COX enzymes, suggesting potential as an anti-inflammatory agent.
  • Molecular Docking Studies : These studies revealed that the compound binds effectively to the active sites of COX enzymes, forming multiple hydrogen bonds and hydrophobic interactions that stabilize the enzyme-inhibitor complex .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrrole derivatives. Modifications to the pyrrole ring and substituents can enhance potency and selectivity.

Key Modifications:

  • Substituent Variations : Altering the methoxy group on the phenyl ring can impact both solubility and binding affinity.
  • Positioning of Functional Groups : The position of carboxylate groups relative to the pyrrole nitrogen plays a significant role in biological activity.

Case Studies

  • Study on Antimicrobial Efficacy :
    • A series of pyrrole derivatives were synthesized, including this compound.
    • In vitro tests demonstrated that this compound exhibited comparable efficacy to established antibiotics against resistant strains .
  • Inflammation Model :
    • In vivo models using lipopolysaccharide-induced inflammation showed that treatment with this compound resulted in reduced inflammatory markers in serum, indicating its therapeutic potential in inflammatory diseases .

Q & A

Q. What are the common synthetic routes for preparing Methyl 5-(4-methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylate?

The compound is typically synthesized via multicomponent reactions or condensation reactions involving pyrrole precursors. For example, similar pyrrole derivatives are prepared by reacting substituted benzoyl chlorides with ethyl pyrrole carboxylates under basic conditions (e.g., K₂CO₃) to introduce aryl groups . Nucleophilic substitution or cyclization reactions, as seen in the synthesis of ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate, may also apply, where methoxyphenyl groups are incorporated via refluxing with phenyl hydrazine in ethanol/acetic acid mixtures .

Q. Which analytical techniques are essential for characterizing this compound?

  • NMR Spectroscopy : Critical for confirming substituent positions and molecular conformation. For instance, 1H^1H NMR in DMSO-d6d_6 resolves peaks for aromatic protons (δ 7.2–7.5 ppm) and methyl/methoxy groups (δ 2.2–4.3 ppm) .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z 402.2 for a related compound) .
  • Elemental Analysis : Confirms purity and stoichiometry .

Q. How should researchers handle storage and disposal of this compound given limited safety data?

While specific toxicity data are scarce, general precautions include:

  • Storage : In airtight containers under inert gas (N₂/Ar) at room temperature, away from light and moisture .
  • Disposal : Use licensed waste disposal services for non-recyclable chemicals. Contaminated packaging should be treated as unused product .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) aid in understanding the electronic properties of this compound?

Density Functional Theory (DFT) studies optimize molecular geometry and predict electronic properties such as HOMO-LUMO gaps and electrostatic potential surfaces. For a related ethyl pyrrole carboxylate, DFT calculations revealed dihedral angles between aromatic rings (16.83°–51.68°), influencing conjugation and reactivity . These insights guide experimental design for tuning electronic behavior .

Q. What strategies resolve low yields in the synthesis of substituted pyrrole derivatives?

  • Reaction Optimization : Adjusting catalysts (e.g., switching from K₂CO₃ to stronger bases) or solvents (e.g., DMF for better solubility).
  • Purification : Column chromatography or recrystallization (e.g., using ethanol for impurities removal) improves yields, as seen in a 45% yield after silica gel purification .
  • Substituent Effects : Electron-withdrawing groups (e.g., -Cl) on aryl precursors may reduce steric hindrance and enhance reactivity .

Q. How do substituents like 4-methoxyphenyl influence the compound’s biological or material properties?

The 4-methoxyphenyl group enhances planarity and π-π stacking in crystal structures, which is critical for solid-state applications. In medicinal chemistry, methoxy groups can modulate lipophilicity and binding affinity to targets like carbonic anhydrases . Comparative studies with halogenated analogs (e.g., 4-chlorophenyl derivatives) reveal substituent-dependent bioactivity .

Q. What are the challenges in resolving crystal structures of pyrrole derivatives, and how are they addressed?

  • Disorder in Crystal Packing : Common in flexible substituents; resolved using high-resolution X-ray diffraction and refinement with riding models for H-atoms .
  • Hydrogen Bonding : Stabilizes crystal lattices (e.g., O-H⋯N bonds in pyrazole derivatives). Synchrotron radiation improves data accuracy for low-symmetry crystals .

Q. How can researchers validate the stability of this compound under varying experimental conditions?

  • Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess decomposition temperatures.
  • Photostability : UV-Vis spectroscopy monitors degradation under light exposure.
  • Hydrolytic Stability : Incubate in buffers (pH 1–13) and analyze via HPLC for hydrolyzed products .

Data Contradictions and Troubleshooting

Q. How to reconcile discrepancies in reported yields for similar compounds?

Variations arise from:

  • Reagent Purity : Impurities in aryl chlorides (e.g., 3-fluoro-2-iodobenzoyl chloride) reduce yields .
  • Reaction Time : Extended reflux (e.g., 7 hours vs. shorter durations) improves conversion but risks side reactions .
  • Catalyst Loading : Excess base may deprotonate intermediates, altering reaction pathways .

Q. What experimental evidence supports the proposed mechanism for pyrrole ring formation?

Mechanistic studies using isotopic labeling (e.g., 13C^{13}C-labeled carbonyls) and kinetic profiling confirm stepwise pathways. For example, the Baker-Venkataram rearrangement in dihydroxypropane dione precursors precedes cyclization with hydrazines .

Applications in Drug Discovery

Q. What therapeutic targets are plausible for this compound based on structural analogs?

  • Carbonic Anhydrase Inhibitors : Pyrazole/pyrrole derivatives with 4-methoxyphenyl groups show affinity for CA isoforms (e.g., CAH1, CAH2) .
  • Anti-inflammatory Targets : Analogous compounds inhibit prostaglandin G/H synthase .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

  • Substituent Screening : Introduce electron-deficient groups (e.g., -CF₃) to enhance metabolic stability.
  • Bioisosteric Replacement : Replace methoxy with -NH₂ to improve solubility without sacrificing binding .

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